2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide
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Overview
Description
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The resulting piperazine intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
- 2-chloro-N-(4-{4-[(2-bromophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
CAS No. |
1003706-73-7 |
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Molecular Formula |
C23H20ClFN4O2 |
Molecular Weight |
438.9g/mol |
IUPAC Name |
2-chloro-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClFN4O2/c24-21-19(5-3-11-26-21)22(30)27-16-7-9-17(10-8-16)28-12-14-29(15-13-28)23(31)18-4-1-2-6-20(18)25/h1-11H,12-15H2,(H,27,30) |
InChI Key |
JYCVAHQXFJJXDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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